4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the protection of a hydroxyl group by benzylation, forming the benzyloxy intermediate.
Acylation: The benzyloxy intermediate undergoes Friedel-Crafts acylation with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Pyrrole Formation: The acylated product is then reacted with an appropriate amine, such as 2-(dimethylamino)ethylamine, under conditions that promote cyclization to form the pyrrole ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of small molecules with biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization provide valuable insights into large-scale production processes and the development of new materials.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and structural features This combination allows for unique interactions with biological targets and provides distinct synthetic pathways compared to similar compounds
Properties
Molecular Formula |
C31H34N2O4 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H34N2O4/c1-5-22-11-13-24(14-12-22)28-27(30(35)31(36)33(28)18-17-32(3)4)29(34)26-16-15-25(19-21(26)2)37-20-23-9-7-6-8-10-23/h6-16,19,28,34H,5,17-18,20H2,1-4H3/b29-27+ |
InChI Key |
SGQVGXUISNIKAB-ORIPQNMZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(C)C |
Origin of Product |
United States |
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